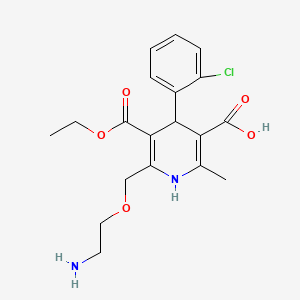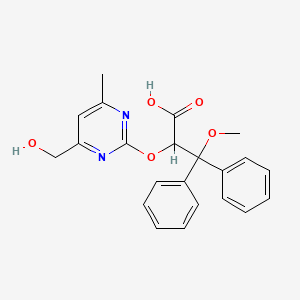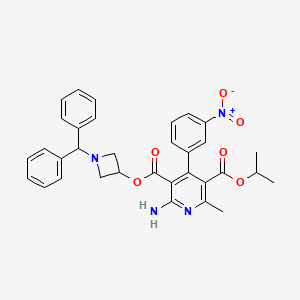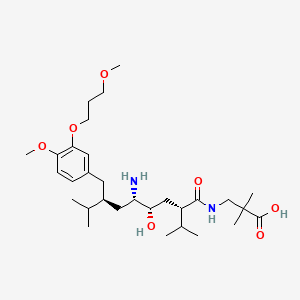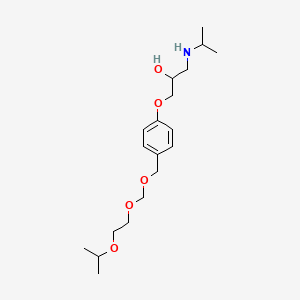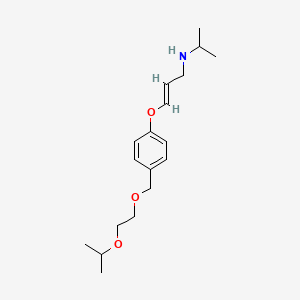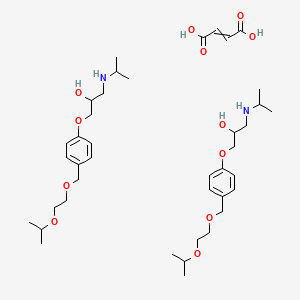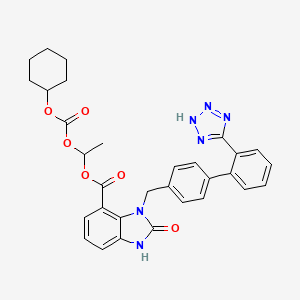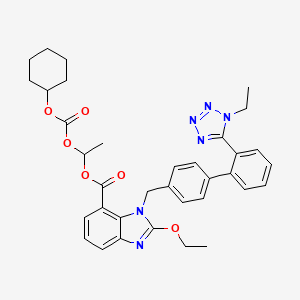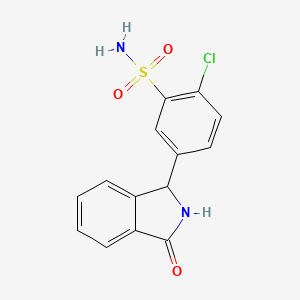
Losartan Carboxylic Acid Acyl-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Losartan Carboxylic Acid Acyl-β-D-Glucuronide is a metabolite of Losartan.
Applications De Recherche Scientifique
Enzymatic Synthesis and Characterization
Losartan Carboxylic Acid Acyl-β-D-Glucuronide, a metabolite of losartan, has been studied for its synthesis and structural characterization. Using enzyme-assisted synthesis, various glucuronic acid conjugates of losartan were created, including Losartan Carboxylic Acid Acyl-β-D-Glucuronide. These compounds were synthesized using liver microsomes and recombinant human UDP-glucuronosyltransferases, and identified through mass spectrometry and nuclear magnetic resonance spectroscopy. This research is significant for producing drug metabolites as standards in pharmaceutical research, demonstrating the importance of Losartan Carboxylic Acid Acyl-β-D-Glucuronide in drug development and pharmacological studies (Alonen et al., 2008).
Metabolic Pathways and Enzyme Selectivity
The glucuronidation process of Losartan Carboxylic Acid Acyl-β-D-Glucuronide was extensively studied. Using liver microsomes from various animals and recombinant human enzymes, researchers discovered that UDP-glucuronosyltransferase UGT1A3 showed strong regioselectivity towards N2 in the tetrazole ring of losartan. These findings help understand the enzyme selectivity in drug metabolism, specifically in the glucuronidation of Losartan Carboxylic Acid Acyl-β-D-Glucuronide (Alonen, Finel, & Kostiainen, 2008).
Analytical Methods for Measurement
Advanced analytical methods have been developed for measuring Losartan and its active metabolite, Losartan Carboxylic Acid Acyl-β-D-Glucuronide, in human plasma. Techniques such as LC-MS/MS provide sensitive and selective measurement, crucial for pharmacokinetic studies and drug monitoring (Sharma et al., 2010).
Electrochemical Degradation Studies
The electrochemical degradation of losartan, a pharmaceutical pollutant, has been studied, shedding light on the degradation pathways and products of Losartan Carboxylic Acid Acyl-β-D-Glucuronide. This research is crucial for understanding the environmental impact and degradation mechanisms of pharmaceutical compounds (Salazar et al., 2016).
Pharmacokinetics and Metabolic Studies
Research on the pharmacokinetics of losartan and its metabolites, including Losartan Carboxylic Acid Acyl-β-D-Glucuronide, provides valuable insights into drug metabolism and the effects of genetic variations and other drugs on losartan's metabolic pathways. This information is vital for personalized medicine and understanding drug interactions (Kobayashi et al., 2008).
Propriétés
Numéro CAS |
1799830-02-6 |
|---|---|
Nom du produit |
Losartan Carboxylic Acid Acyl-β-D-Glucuronide |
Formule moléculaire |
C28H29ClN6O8 |
Poids moléculaire |
613.02 |
Apparence |
Pale Beige Solid |
melting_point |
>150°C (dec.) |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Losartan Carboxylic Acid Glucuronide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



